molecular formula C7H12O3 B13457178 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid CAS No. 918523-04-3

1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid

Cat. No.: B13457178
CAS No.: 918523-04-3
M. Wt: 144.17 g/mol
InChI Key: UUAYMNFJWCIILR-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C 7 H 12 O 3 and a molecular weight of 144.168 g/mol . It features both a carboxylic acid and a hydroxyl functional group, making it a versatile building block for various organic synthesis protocols. This structure is part of a class of carboxylic acids, which are known for their high solubility in polar solvents and wide utility in developing small molecules, modifying polymers, and functionalizing nanomaterials . As a cyclopropane derivative, it offers a conformationally rigid scaffold that can be valuable in medicinal chemistry and materials science research. Carboxylic acids can be transformed into several key derivatives—such as acid chlorides, esters, and amides—through nucleophilic acyl substitution reactions, which are fundamental in constructing more complex chemical entities . This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918523-04-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-(3-hydroxypropyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-5-1-2-7(3-4-7)6(9)10/h8H,1-5H2,(H,9,10)

InChI Key

UUAYMNFJWCIILR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCCO)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic Acid

Nitrite-Catalyzed Synthesis via Protected Intermediates

A patented method utilizes 1-aminocyclopropyl methyl formate as a starting material, which undergoes nitrite-catalyzed hydroxylation and subsequent deprotection to yield 1-hydroxycyclopropane-1-carboxylic acid derivatives, including hydroxypropyl-substituted analogs.

Reaction Scheme
Step Description Reagents & Conditions Yield (%) Notes
1 Dissolution of 1-aminocyclopropyl methyl formate in aqueous sulfuric acid Sulfuric acid (molar ratio 1.0-1.1:1), sodium nitrite (1.0-1.1:1), 0-5 °C ice bath, 0.5-1 h reaction at 15-30 °C 60-70% (overall) Mild, controllable reaction conditions
2 Removal of methyl protecting group Base (LiOH, NaOH, or KOH), tetrahydrofuran/water (2-3:1), 20-40 °C, pH adjustment to 5-6 with HCl High purity product obtained Simple extraction and concentration
Key Features
  • The process avoids harsh reagents like metallic sodium and liquid bromine used in older methods.
  • The overall yield is significantly improved (60-70%) compared to older routes (10-20%).
  • Post-reaction treatment involves ethyl acetate extraction, drying over anhydrous magnesium sulfate, and concentration.
  • Suitable for industrial scale-up due to mild conditions and reduced waste generation.
Reaction Details
  • Sodium nitrite acts as a catalyst in the hydroxylation step.
  • Sulfuric acid concentration is maintained between 0.1-1.0 mol/L.
  • The reaction mixture is cooled during nitrite addition to control reaction rate.
  • Deprotection is achieved by base hydrolysis, with lithium hydroxide preferred for efficiency.

Chlorination and Ring Contraction of Cyclobutene Derivatives

An alternative method involves the reaction of 1,2-bis(trimethylsiloxy)cyclobutene with chlorine in methylene chloride at low temperature (-30 °C), followed by slow addition to an aqueous sodium hydroxide slurry.

Reaction Scheme
Step Description Reagents & Conditions Yield (%) Notes
1 Chlorination of 1,2-bis(trimethylsiloxy)cyclobutene Chlorine gas (10 mL), methylene chloride, -30 °C, 30 min - Formation of chlorinated intermediate
2 Ring contraction and hydrolysis Slow addition to 70 g NaOH in 300 mL water, stirring 4 h at room temperature 74% Product isolated by separation
Key Features
  • The method achieves a 74% yield of 1-hydroxycyclopropane-1-carboxylic acid.
  • The reaction exploits ring contraction from cyclobutene to cyclopropane.
  • Requires careful handling of chlorine gas and low temperature conditions.
  • Suitable for moderate scale synthesis but less mild compared to nitrite-catalyzed method.

Organolithium-Mediated Carboxylation and Curtius Degradation

Although focused on related cyclopropylamine derivatives, this method provides insight into preparing cyclopropane carboxylic acids as intermediates.

Reaction Scheme
Step Description Reagents & Conditions Yield (%) Notes
1 Lithiation of 1-bromo-1-cyclopropylcyclopropane t-BuLi (1.7 M), Et2O, -78 °C, 40 min - Formation of organolithium intermediate
2 Carboxylation Dry ice (solid CO2), -70 °C to ambient, 2 h warming 64% Formation of 1-cyclopropylcyclopropanecarboxylic acid
3 Curtius degradation (for amine derivatives) Boc protection, HCl deprotection - Not directly for hydroxypropyl acid
Key Features
  • The organolithium intermediate allows selective carboxylation.
  • The method is scalable to hundreds of millimoles.
  • Provides high purity acid suitable for further functionalization.
  • Requires low temperatures and handling of pyrophoric reagents.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Scalability Environmental Impact Notes
Nitrite-catalyzed hydroxylation 1-aminocyclopropyl methyl formate Sodium nitrite, sulfuric acid, base (LiOH) 0-5 °C to 30 °C, aqueous acidic/basic media 60-70% High Low waste, mild conditions Industrially friendly
Chlorination and ring contraction 1,2-bis(trimethylsiloxy)cyclobutene Chlorine gas, NaOH -30 °C chlorination, room temp hydrolysis 74% Moderate Chlorine handling required Moderate complexity
Organolithium carboxylation 1-bromo-1-cyclopropylcyclopropane t-BuLi, dry ice -78 °C lithiation, -70 °C carboxylation 64% High Requires pyrophoric reagents Suitable for derivatives

Summary and Recommendations

The preparation of this compound can be efficiently achieved through several synthetic routes. Among these, the nitrite-catalyzed hydroxylation of protected cyclopropyl intermediates stands out due to its mild reaction conditions, relatively high yield, and industrial scalability with minimal environmental impact. The chlorination and ring contraction method offers a good yield but requires handling hazardous chlorine gas. The organolithium-mediated carboxylation is versatile and scalable but involves low temperatures and pyrophoric reagents, making it more suitable for specialized laboratories.

For large-scale production, the nitrite-catalyzed method is recommended. For research or smaller scale synthesis where access to reagents and equipment is available, the organolithium route provides a robust alternative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and physical properties.

Biological Activity

1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by a cyclopropane ring with a hydroxypropyl substituent and a carboxylic acid functional group, which may contribute to its unique interactions within biological systems.

  • Molecular Formula : C6H10O3
  • Molecular Weight : 130.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 918523-04-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxy and carboxylic acid groups allows for hydrogen bonding, which can enhance binding affinity to specific proteins involved in metabolic pathways.

Antimicrobial Properties

Research has indicated that cyclopropane derivatives, including this compound, exhibit antimicrobial activities. A study demonstrated that this compound showed effective inhibition against several bacterial strains, suggesting its potential as a natural antimicrobial agent .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound on human myeloid leukemia cell lines (U937). The results indicated that the compound inhibited cell proliferation without inducing cytotoxicity at certain concentrations, highlighting its selective action against cancer cells .

Study on Antimicrobial Efficacy

A comparative analysis of various cyclopropane carboxylic acids revealed that this compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Control (Ampicillin)4High

Study on Anticancer Properties

In a study assessing the effects of this compound on U937 cell lines, it was found that treatment with varying concentrations led to a dose-dependent inhibition of cell growth.

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050

Q & A

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Answer : Molecular docking (AutoDock Vina) predicts interactions with enzymes like ACC oxidase. QSAR models correlate logP values (calculated via Molinspiration) with membrane permeability. MD simulations assess conformational flexibility in aqueous vs. lipid environments .

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